![molecular formula C7H6BrN3S B1525907 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233094-95-5](/img/structure/B1525907.png)
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a useful research compound. Its molecular formula is C7H6BrN3S and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine are diverse therapeutic targets . This compound is an integral part of several kinase inhibitors and nucleoside drugs . It has shown promising potential against a wide range of biological activities .
Mode of Action
This compound interacts with its targets by inhibiting their function . This inhibition results in changes to the normal functioning of the target, which can lead to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are numerous due to its wide range of targets . These include pathways related to Eg5, VEGFR-2, c-Met, EGFR, anaplastic lymphoma kinase (ALK), IGF-1R and IR kinase, pan-Aurora kinase, EGFR and HER2 protein tyrosine, and hedgehog (Hh) signaling pathway .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant given its role as a kinase inhibitor .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of targets . These effects include slowing cellular proliferation of the human colon tumor cell line, inhibiting both murine and human norovirus RNA-dependent RNA polymerase (RdRp), and more .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine interacts with various enzymes and proteins . It has been synthesized as a new kinase inhibitor template
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A thorough explanation of its mechanism of action is yet to be established.
Properties
IUPAC Name |
7-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-4-5-2-3-6(8)11(5)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXIYHKKUAXQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=C2Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725809 | |
| Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233094-95-5 | |
| Record name | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20725809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




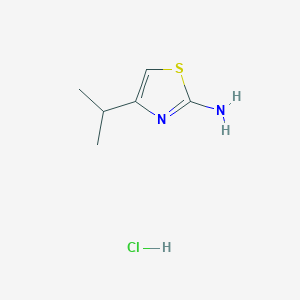
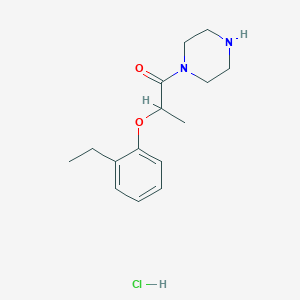
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1525830.png)
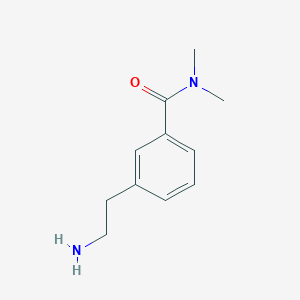
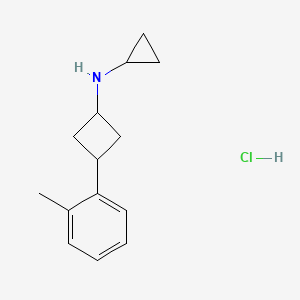

![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)
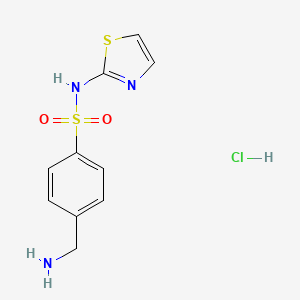
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
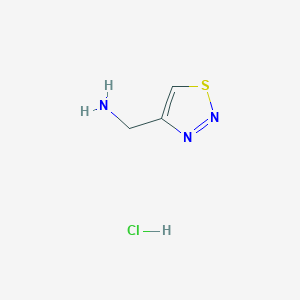
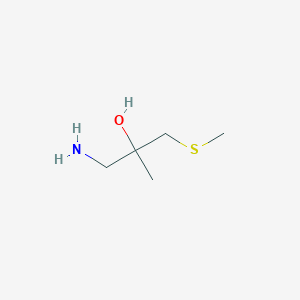
![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
